molecular formula C31H46ClNO11 B594283 [(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride CAS No. 126266-38-4

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride

Cat. No.: B594283
CAS No.: 126266-38-4
M. Wt: 644.155
InChI Key: XRTSTRVVIFSUJU-AXODCOLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride is a monoester alkaloid derived from the Aconitum plant, specifically from the processed aconite root. It is known for its potent pharmacological activities, including analgesic and anti-inflammatory properties . This compound is often used as a reference standard in the quality control of processed aconite roots and their products .

Preparation Methods

Synthetic Routes and Reaction Conditions

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride can be synthesized through the hydrolysis of diester-diterpene alkaloids found in Aconitum plants. The process involves the deacetylation of the 8β-acetoxyl group, resulting in the formation of benzoylaconines, including benzoylmesaconine . The extraction and purification of benzoylmesaconine hydrochloride are typically performed using high-performance liquid chromatography (HPLC) with gradient elution involving acetonitrile and an aqueous phase containing 0.1% phosphoric acid adjusted with triethylamine to pH 3.0 .

Industrial Production Methods

Industrial production of benzoylmesaconine hydrochloride involves large-scale extraction from Aconitum roots, followed by purification using HPLC. The process ensures high purity and consistency of the compound, which is essential for its use in scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride is unique due to its lower toxicity compared to diester alkaloids like aconitine and hypaconitine. Its potent anti-inflammatory and analgesic properties make it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

[(1R,2S,3R,4S,5S,6S,8S,9R,13R,14R,16S,17S,18R)-3,5,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H43NO10.ClH.H2O/c1-32-14-27(15-38-2)18(33)11-19(39-3)30-17-12-28(35)20(40-4)13-29(36,21(24(30)32)22(41-5)23(27)30)31(17,37)26(28)42-25(34)16-9-7-6-8-10-16;;/h6-10,17-24,26,33,35-37H,11-15H2,1-5H3;1H;1H2/t17-,18+,19-,20-,21-,22-,23+,24?,26-,27-,28-,29-,30-,31+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTSTRVVIFSUJU-AXODCOLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5(C6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@]5([C@H]6OC(=O)C7=CC=CC=C7)O)O)OC)O)OC)OC)O)COC.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46ClNO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Benzoylmesaconine hydrochloride and what is known about its physicochemical properties?

A1: Benzoylmesaconine hydrochloride is an amine-protonated hydrochloride of 14-benzoylmesaconine, a naturally occurring compound found in plants of the Aconitum genus. Structurally, it features an aconitine carbon skeleton composed of four six-membered rings and two five-membered rings. [] The six-membered rings exhibit chair and boat conformations while the five-membered rings display envelope conformations. [] In its crystalline form, Benzoylmesaconine hydrochloride exists as a methanol solvate with the molecular formula C31H44N3O10 +·Cl−·CH4O. []

Q2: Are there any analytical methods specifically developed for quantifying Benzoylmesaconine hydrochloride in complex mixtures like plant extracts?

A2: Yes, researchers have explored using relative molar sensitivity (RMS) as a novel approach for quantifying Benzoylmesaconine hydrochloride, along with other Aconitum monoester alkaloids, in Kampo extracts derived from Aconite Root. [] This method utilizes a single reference compound, benzoic acid, to determine the content of multiple target alkaloids simultaneously, potentially offering advantages in terms of tester safety and reduced reagent consumption compared to traditional methods. [] This approach relies on pre-determined RMS values, established using techniques like 1H-quantitative NMR and HPLC/UV. []

Q3: What research has been done to evaluate the quality of naturally occurring compounds like Benzoylmesaconine hydrochloride?

A3: While specific information on Benzoylmesaconine hydrochloride is limited within the provided research, the study by Furuya et al. highlights the importance of physicochemical quality evaluation for natural compounds isolated from crude drugs. [] This emphasizes the need for rigorous assessment of these compounds to ensure their safety and efficacy in various applications.

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